3-Fluoro-4-phenylpiperidine hydrochloride
Overview
Description
3-Fluoro-4-phenylpiperidine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a fluorine atom and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenylpiperidine hydrochloride typically involves the fluorination of 4-phenylpiperidine. This can be achieved through various methods, such as nucleophilic substitution reactions where a fluorine source, like Selectfluor, is used to introduce the fluorine atom into the piperidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. The process would likely include steps to purify the final product, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-phenylpiperidine hydrochloride can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding fluorinated ketones or carboxylic acids, while reduction could produce the corresponding amine.
Scientific Research Applications
3-Fluoro-4-phenylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical studies to understand receptor interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4-phenylpiperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The fluorine atom and phenyl group can influence the compound's binding affinity and selectivity towards specific receptors or enzymes. The exact mechanism would depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Fluoro-4-phenylpiperidine hydrochloride
3-Fluoropiperidine hydrochloride
4-(Trifluoromethyl)piperidine hydrochloride
Uniqueness: 3-Fluoro-4-phenylpiperidine hydrochloride is unique due to its specific substitution pattern, which can affect its chemical reactivity and biological activity compared to similar compounds. The presence of both fluorine and phenyl groups can lead to distinct interactions with biological targets.
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Properties
IUPAC Name |
3-fluoro-4-phenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBJRMGALPBBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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